1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine
Overview
Description
1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine typically involves the following steps:
Cyclopropylthiophene Synthesis: The starting material, cyclopropylthiophene, can be synthesized through the reaction of thiophene with cyclopropyl bromide in the presence of a strong base like potassium tert-butoxide.
N-Methylation: The cyclopropylthiophene is then subjected to N-methylation using methylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Various N-substituted derivatives.
Scientific Research Applications
1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic synthesis and material science.
Biology: Thiophene derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic effects in treating various diseases.
Industry: Thiophene derivatives are used in the production of dyes, pesticides, and pharmaceuticals.
Mechanism of Action
1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine is similar to other thiophene derivatives, such as 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile. it is unique in its structure and potential applications. The presence of the N-methyl group and the cyclopropyl ring contribute to its distinct chemical properties and biological activities.
Comparison with Similar Compounds
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
5-cyclopropylthiophene-2-carboxylic acid
3-cyclopropylthiophene-2-carboxaldehyde
Properties
IUPAC Name |
1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-10-5-7-4-9(11-6-7)8-2-3-8/h4,6,8,10H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQXGNZETYRART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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